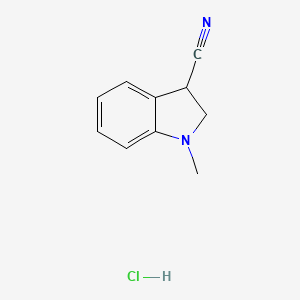1-Methylindoline-3-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC15987484
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C10H11ClN2 |
|---|---|
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 1-methyl-2,3-dihydroindole-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,8H,7H2,1H3;1H |
| Standard InChI Key | NXNXHMZADXZTMF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C2=CC=CC=C21)C#N.Cl |
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure combines an indoline core with functional groups that enhance its reactivity and solubility. The hydrochloride salt improves stability, making it suitable for experimental handling. Table 1 summarizes its key molecular descriptors:
The planar indoline ring system facilitates π-π interactions, while the cyano group introduces electron-withdrawing effects, influencing its electronic distribution .
Physicochemical Data
Limited experimental data are available for this compound. Reported properties include:
-
Solubility: High solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as evidenced by its use in synthesis protocols .
-
Stability: Stable under inert atmospheres but may degrade under prolonged exposure to moisture or acidic conditions.
Synthesis and Optimization
General Synthetic Routes
The synthesis of 1-methylindoline-3-carbonitrile hydrochloride typically begins with indoline or indole derivatives. A common method involves:
-
Cyano Group Introduction: Reacting 1-methylindoline with a cyanating agent (e.g., cyanogen bromide) under controlled conditions.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Example Protocol
A documented procedure (32% yield) involves coupling 3,5-difluoropicolinic acid with (R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride using 1H-benzotriazol-1-ol (HOBt) and ethylcarbodiimide hydrochloride (EDC) in DMF. The reaction mixture is stirred at room temperature, followed by purification via preparative HPLC . Table 2 outlines the conditions:
| Parameter | Detail |
|---|---|
| Reagents | 3,5-Difluoropicolinic acid, HOBt, EDC, DMF, Et₃N |
| Temperature | Room temperature (25°C) |
| Reaction Time | 16 hours |
| Purification Method | Preparative HPLC (25–50% acetonitrile/water + TFA) |
This method emphasizes the importance of coupling agents and chromatographic purification to achieve satisfactory yields .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume